molecular formula C23H32N6O B10939013 1-butyl-6-cyclopropyl-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10939013
M. Wt: 408.5 g/mol
InChI Key: OWBNOESJOCXBMO-UHFFFAOYSA-N
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Description

1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole and pyridine ring system

Preparation Methods

The synthesis of 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The key steps include the formation of the pyrazole and pyridine rings, followed by their coupling and subsequent functionalization. Common synthetic routes may involve:

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

    Hydroboration: This reaction can be used to introduce boron-containing groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals due to its potential biological activity.

    Materials Science: The compound’s unique structure could be useful in designing new materials with specific properties.

    Biological Research: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 1-BUTYL-6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazole and pyridine derivatives. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C23H32N6O

Molecular Weight

408.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H32N6O/c1-6-8-11-29-22-21(15(4)27-29)18(12-20(26-22)17-9-10-17)23(30)25-14(3)19-13-24-28(7-2)16(19)5/h12-14,17H,6-11H2,1-5H3,(H,25,30)

InChI Key

OWBNOESJOCXBMO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC(C)C4=C(N(N=C4)CC)C

Origin of Product

United States

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